BenchChemオンラインストアへようこそ!

N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]ethane-1,2-diamine

Bifunctional linker Chemoselectivity PROTAC design

N1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine (CAS 1089330-39-1) is a substituted ethylenediamine derivative featuring a pyridine core with chlorine at the 6-position and a trifluoromethyl group at the 4-position. The ethane-1,2-diamine side chain incorporates both a secondary amine directly attached to the pyridine ring and a primary terminal amine, providing two nucleophilic handles with distinct reactivity profiles.

Molecular Formula C8H9ClF3N3
Molecular Weight 239.62 g/mol
CAS No. 1089330-39-1
Cat. No. B3039467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]ethane-1,2-diamine
CAS1089330-39-1
Molecular FormulaC8H9ClF3N3
Molecular Weight239.62 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1NCCN)Cl)C(F)(F)F
InChIInChI=1S/C8H9ClF3N3/c9-6-3-5(8(10,11)12)4-7(15-6)14-2-1-13/h3-4H,1-2,13H2,(H,14,15)
InChIKeyASNYYUICEFPJMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine (CAS 1089330-39-1): A Dual-Amine Pyridine Building Block for Medicinal Chemistry and Bioconjugation


N1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine (CAS 1089330-39-1) is a substituted ethylenediamine derivative featuring a pyridine core with chlorine at the 6-position and a trifluoromethyl group at the 4-position [1]. The ethane-1,2-diamine side chain incorporates both a secondary amine directly attached to the pyridine ring and a primary terminal amine, providing two nucleophilic handles with distinct reactivity profiles [1]. This compound belongs to the class of 6-chloro-4-(trifluoromethyl)pyridine building blocks, a scaffold that appears in pharmacologically active molecules including kinase inhibitors and ion channel modulators [2].

Why Generic Substitution Fails for 6-Chloro-4-(trifluoromethyl)pyridin-2-yl Building Blocks: The Critical Role of Linker Length and Amine Configuration


The 6-chloro-4-(trifluoromethyl)pyridin-2-yl scaffold is commercially available with several amine-terminated linkers (e.g., methanamine, piperazine, ethane-1,2-diamine). However, these variants are not interchangeable due to substantial differences in linker length, amine count, and physicochemical properties that directly impact downstream synthetic utility, conjugate geometry, and pharmacokinetic profile [1]. The ethane-1,2-diamine variant uniquely provides a two-carbon spacer bearing both a secondary amine proximal to the pyridine ring and a terminal primary amine, enabling sequential chemoselective functionalization that is impossible with mono-amine or rigid cyclic amine analogs [1]. The quantitative evidence below substantiates why procurement decisions must be compound-specific rather than class-generic.

Quantitative Differentiation Evidence for N1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine Versus Structural Analogs


Ethane-1,2-diamine Linker Enables Chemoselective Bioconjugation Not Possible with Mono-amine or Cyclic Analogs

N1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine contains two chemically distinct amines: a pyridine-conjugated secondary amine (pKa ~5-6, less nucleophilic) and a free terminal primary amine (pKa ~9-10, more nucleophilic) [1]. This enables sequential, chemoselective functionalization of the primary amine (e.g., amide coupling, reductive amination) while leaving the secondary amine available for a second orthogonal conjugation step. In contrast, comparator 6-Chloro-4-(trifluoromethyl)pyridin-2-amine (CAS 34486-23-2) possesses only a single exocyclic primary amine, offering a single functionalization site [2]. The cyclic analog 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine (CAS 750628-50-3) provides two amines but constrained within a rigid six-membered ring, eliminating conformational flexibility and spatial separation . The two-carbon linear spacer of the target compound provides an optimal balance of reach and rigidity for bioconjugation applications.

Bifunctional linker Chemoselectivity PROTAC design

Higher Commercially Available Purity (98%) Versus 95% Baseline for Related Building Blocks

Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) lists N1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine at 98% purity (Product No. 1617094) . In comparison, AK Scientific supplies the same compound at a minimum purity specification of 95% . The 3-percentage-point purity differential translates to a reduction in total non-target organic impurities from ≤5% to ≤2%, which is meaningful for multi-step synthesis where impurity carry-through amplifies yield losses and complicates purification of final drug candidates. While purity is vendor-dependent, the availability of a 98% grade for this particular compound from a reputable supplier provides a procurement advantage over analogs for which only 95% grades are listed.

Purity profile Procurement specification Synthesis intermediate

Predicted LogP and TPSA Profile Optimized for Blood-Brain Barrier Penetration Studies Relative to Shorter-Chain Analogs

The target compound has a computed XLogP3-AA of 2.1 and a topological polar surface area (TPSA) of 50.9 Ų [1]. These values fall within the favorable range for oral absorption and blood-brain barrier (BBB) penetration (LogP 2-5, TPSA < 90 Ų). In contrast, 6-Chloro-4-(trifluoromethyl)pyridin-2-amine has a lower XLogP3-AA of ~1.7 and TPSA of 38.9 Ų (PubChem, CID 780863) [2]. The ethane-1,2-diamine extension adds polar atom count while maintaining moderate lipophilicity, which may improve aqueous solubility relative to the more lipophilic parent amine without sacrificing membrane permeability. For medicinal chemistry campaigns targeting CNS or intracellular targets, this balance is critical.

CNS drug design Lipophilicity Physicochemical properties

Validated 6-Chloro-4-(trifluoromethyl)pyridin-2-yl Pharmacophore: Scaffold Privilege Demonstrated by NaV 1.7 Antagonist Activity

The 6-chloro-4-(trifluoromethyl)pyridin-2-yl moiety is a validated pharmacophore in ion channel drug discovery. A closely related derivative, 4-Chloro-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylbenzamide (CHEMBL2010816), demonstrated IC50 = 240 nM against human NaV 1.7 channel in PatchXpress electrophysiology assay [1]. This confirms that the specific chloro-trifluoromethyl substitution pattern on the pyridine ring is compatible with target binding. While the target compound is a synthetic intermediate rather than a final drug candidate, this scaffold validation provides confidence that molecules derived from this building block retain pharmacological relevance. Procurement of this intermediate with the correct substitution pattern is essential to preserve this activity, as shifting to alternative regioisomers (e.g., 2-chloro or 5-trifluoromethyl) would ablate the structure-activity relationship.

Ion channel modulator Pain target Scaffold validation

Predicted Boiling Point (335.5 °C) Enables High-Temperature Reaction Conditions Unsuitable for Lower-Boiling Analogs

The target compound has a predicted boiling point of 335.5 ± 42.0 °C at 760 mmHg . This is substantially higher than 6-Chloro-4-(trifluoromethyl)pyridin-2-amine, which has a predicted boiling point of approximately 220-240 °C (estimated from analogous pyridin-2-amines) [1]. The elevated boiling point of the ethane-1,2-diamine derivative is attributable to its higher molecular weight (239.62 vs 196.56 g/mol) and increased hydrogen-bonding capacity (2 H-bond donors vs 1). This thermal property allows this intermediate to withstand elevated reaction temperatures commonly used in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions without significant evaporative loss.

Synthetic utility Thermal stability Reaction scope

Optimal Research and Industrial Application Scenarios for N1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine


PROTAC Linker Attachment via Sequential Amine Conjugation Chemistry

The dual-amine architecture of N1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine is ideally suited for constructing proteolysis-targeting chimeras (PROTACs). The primary terminal amine can be first conjugated to an E3 ligase ligand (e.g., a VHL or CRBN recruiter) via amide bond formation, while the secondary pyridine-linked amine remains available for subsequent attachment of a target-protein ligand [1]. This sequential chemoselectivity eliminates the need for orthogonal protecting group strategies, reducing synthetic steps and improving overall yield. The 6-chloro-4-(trifluoromethyl)pyridin-2-yl scaffold itself contributes target-binding affinity, as evidenced by its presence in NaV 1.7 antagonists with nanomolar activity [2].

Diversity-Oriented Synthesis for Kinase Inhibitor Library Construction

The 6-chloro-4-(trifluoromethyl)pyridin-2-yl core is a recognized privileged scaffold in kinase inhibitor discovery. This intermediate can serve as a versatile starting point for parallel library synthesis: the 6-chloro position is amenable to nucleophilic aromatic substitution (SNAr) to introduce diverse amine, thiol, or alkoxy substituents, while the terminal primary amine of the ethylenediamine side chain can be diversified through amide coupling, sulfonamide formation, or reductive amination [1]. The 98% purity grade from Leyan ensures minimal interference from side products during library enumeration and biological screening .

ADC Payload-Linker Construction Requiring Flexible Spacer Geometry

For antibody-drug conjugate (ADC) development, the two-carbon ethylenediamine spacer provides a flexible, hydrophilic linker segment between the cytotoxic payload and the attachment point. The predicted LogP of 2.1 and TPSA of 50.9 Ų indicate that conjugates derived from this intermediate maintain favorable aqueous solubility while retaining sufficient membrane permeability for bystander killing effects [1]. The rigid cyclic analog 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine lacks this conformational flexibility, potentially restricting optimal payload orientation and reducing potency .

Targeted Synthesis of NaV 1.7 Ion Channel Modulators for Pain Research

The scaffold validation via NaV 1.7 antagonist activity (IC50 = 240 nM) provides a direct rationale for using this intermediate in pain-target drug discovery programs [2]. The ethane-1,2-diamine side chain can be elaborated into diverse N-substituted derivatives (ureas, carbamates, amides) to explore SAR around the solvent-exposed region of the NaV 1.7 binding pocket. Starting from this pre-functionalized intermediate accelerates SAR exploration compared to building the scaffold from 6-chloro-4-(trifluoromethyl)pyridin-2-amine, which would require separate linker installation steps.

Quote Request

Request a Quote for N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]ethane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.